molecular formula C17H21N3O2S B610078 PHA-690509 CAS No. 492445-28-0

PHA-690509

Cat. No.: B610078
CAS No.: 492445-28-0
M. Wt: 331.4 g/mol
InChI Key: NFSKEXQRNDSSAN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHA690509 is a small molecule compound known for its inhibitory effects on cyclin-dependent kinase 2 (CDK2). The compound has a molecular formula of C17H21N3O2S and a molecular weight of 331.43 g/mol .

Preparation Methods

The synthesis of PHA690509 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PHA690509 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zika Virus Inhibition

PHA-690509 has demonstrated significant antiviral activity against the Zika virus. Studies indicate that it inhibits Zika virus replication at post-entry stages, particularly during the viral RNA replication phase. The compound has been shown to have an IC50 value of approximately 1.72 µM, indicating its potency in reducing viral load in infected cells .

Key Findings:

  • Inhibition Mechanism: this compound acts on the G0/G1 phase of the cell cycle, effectively blocking viral replication .
  • Combination Therapy: When used in conjunction with emricasan, another antiviral agent, this compound exhibited additive effects in reducing Zika virus replication and improving cell viability after infection .
CompoundIC50 (µM)Effect on Zika Virus
This compound1.72Inhibits replication
Emricasan0.37Enhances efficacy

Neuroprotective Effects

In addition to its antiviral properties, this compound has been investigated for its neuroprotective effects against Zika virus-induced cytotoxicity. Research shows that treatment with this compound can partially rescue human neural progenitor cell (hNPC) proliferation that is otherwise inhibited by Zika virus infection .

Neuroprotection Findings:

  • Cell Viability: Minimal toxicity was observed for both this compound and niclosamide at concentrations below 3 µM, suggesting safety for potential therapeutic use .
  • Caspase Activity: The combination treatment with emricasan resulted in reduced caspase-3 activity, indicating protection against apoptosis triggered by the virus .

Study 1: Efficacy Against Zika Virus

A study published in Nature Medicine evaluated the effectiveness of this compound in glioblastoma SNB-19 cells infected with various strains of the Zika virus. The results showed a significant reduction in viral protein expression following treatment with this compound, confirming its role as an effective antiviral agent.

Results Summary:

  • Experimental Setup: Cells were treated with varying concentrations of this compound before infection.
  • Outcome Measurement: Viral protein levels were quantified using western blot analysis.

Study 2: Combination Therapy with Emricasan

Another investigation assessed the combined effects of this compound and emricasan on astrocytes infected with the Zika virus. The study found that this combination not only inhibited viral replication but also preserved astrocyte viability.

Study Insights:

  • Additive Effect: The combination treatment showed enhanced protective effects compared to either compound alone.

Mechanism of Action

PHA690509 exerts its effects primarily through the inhibition of cyclin-dependent kinase 2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound inhibits caspase-3 activity, which plays a role in the apoptotic pathway . In the context of viral infections, PHA690509 inhibits the replication of the Zika virus by targeting specific viral proteins and pathways .

Comparison with Similar Compounds

PHA690509 is unique in its dual role as a cyclin-dependent kinase 2 inhibitor and an antiviral agent. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity and range of targets, making PHA690509 a unique and valuable tool in scientific research.

Biological Activity

PHA-690509 is a cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential antiviral properties, particularly against the Zika virus (ZIKV). This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.

This compound primarily functions as a selective inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound disrupts the replication of certain viruses, including ZIKV and HIV. The compound has been shown to inhibit viral replication at post-entry stages, suggesting that it interferes with the viral RNA replication process rather than blocking the initial entry of the virus into host cells .

Efficacy Against Zika Virus

Research has demonstrated that this compound effectively inhibits ZIKV infection in vitro. In studies using SNB-19 cells (a human neural cell line), this compound exhibited an IC50 value of approximately 1.72 µM, indicating its potency in reducing ZIKV RNA levels and viral production . The compound was also found to suppress infectious ZIKV particle production at sub-micromolar concentrations .

Comparative Efficacy

The following table summarizes the IC50 values of this compound compared to other antiviral compounds tested against ZIKV:

CompoundIC50 (µM)Mechanism of Action
This compound1.72CDK2 inhibition
Niclosamide0.37Antiviral agent
EmricasanNot specifiedCaspase inhibitor

Both this compound and Niclosamide were found to inhibit ZIKV infection effectively when administered at various times relative to viral inoculation, demonstrating their potential as therapeutic agents against ZIKV .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, particularly in relation to ZIKV:

  • Antiviral Screening : In a high-throughput screening of over 6,000 compounds, this compound was identified as a potent inhibitor of ZIKV infection. The study highlighted its ability to protect neural cells from ZIKV-induced cytotoxicity while maintaining minimal toxicity at therapeutic concentrations .
  • Combination Therapy : A combination treatment involving this compound and Emricasan showed an additive effect in inhibiting caspase-3 activity in SNB-19 cells, suggesting that combining neuroprotective and antiviral strategies may enhance therapeutic outcomes .
  • Impact on Neural Proliferation : Research indicated that ZIKV infection significantly reduced human neural progenitor cell (hNPC) proliferation. Treatment with this compound partially rescued this proliferation deficit, underscoring its potential neuroprotective effects alongside its antiviral activity .

Future Directions

While this compound has shown promise in preclinical models, further research is necessary to evaluate its efficacy and safety in vivo. Future studies should focus on:

  • Animal Models : Testing the compound's antiviral properties in relevant animal models to assess its therapeutic potential against ZIKV and other viral infections.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for conditions associated with viral infections affecting the central nervous system.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of PHA-690509 against Zika virus (ZIKV) in neuronal cells?

this compound functions as a cyclin-dependent kinase (CDK) inhibitor, targeting host cell pathways critical for ZIKV replication. Experimental evidence shows it inhibits viral RNA replication at the post-entry stage, likely by disrupting CDK-mediated phosphorylation events required for viral genome synthesis . Methodologically, researchers can confirm this mechanism using viral RNA quantification assays (e.g., RT-qPCR) and dose-response analyses to measure IC50 values (reported as 0.9–1.72 µM for ZIKV inhibition in brain organoids) .

Q. Which experimental models have validated this compound’s antiviral efficacy?

Key models include:

  • Human neural progenitor cells (hNPCs) infected with ZIKV strains from Cambodia, Uganda, and Puerto Rico .
  • 3D brain organoids to assess neuroprotection and restoration of hNPC proliferation .
  • Cancer cell lines (e.g., A2780 ovarian cancer cells) treated with this compound to study CDK inhibition dynamics . These models require standardized protocols for viral titer measurement (e.g., plaque assays) and cell viability tests (e.g., MTT assays) .

Q. How does this compound compare to other ZIKV inhibitors like niclosamide in potency and selectivity?

Niclosamide (FDA-approved for parasitic infections) exhibits lower IC50 values (0.28–0.37 µM) compared to this compound (0.9–1.72 µM) in ZIKV inhibition assays . However, this compound uniquely preserves neuronal proliferation in brain organoids, suggesting dual antiviral and neuroprotective roles. Researchers should use parallel screening with both compounds to evaluate tissue-specific efficacy and cytotoxicity .

Advanced Research Questions

Q. What methodological challenges arise when distinguishing this compound’s neuroprotective effects from its antiviral activity?

To isolate neuroprotection, employ caspase-3/7 activity assays to measure apoptosis suppression in ZIKV-infected cells. For antiviral activity, use time-of-addition experiments (e.g., pre- vs. post-infection drug administration). Contradictory results may arise if assays overlap; thus, orthogonal methods like RNAscope for viral RNA localization are recommended .

Q. How can researchers reconcile contradictory findings on CDK inhibitors’ efficacy across ZIKV strains?

Variations in strain susceptibility (e.g., African vs. Asian lineages) necessitate multi-strain comparative studies using standardized viral loads and host cell types. For this compound, dose-response curves across strains (Cambodia, Uganda, Puerto Rico) revealed consistent post-entry inhibition, but IC50 differences highlight the need for strain-specific optimization .

Q. What in vitro pharmacokinetic parameters are critical for optimizing this compound dosing in neural models?

Key parameters include:

  • Blood-brain barrier (BBB) penetration potential : Predicted using computational models (e.g., PAMPA-BBB assays) .
  • Cytotoxicity thresholds : Determine via long-term culture assays (e.g., 72-hour exposure in hNPCs) .
  • Protein binding and metabolic stability : Assessed using liver microsome assays to predict bioavailability .

Q. How can researchers validate the host-targeted mechanism of this compound against ZIKV?

Use siRNA-mediated CDK knockdown in ZIKV-infected cells to confirm reduced viral replication. Alternatively, phosphoproteomics can identify host kinase pathways modulated by this compound. For example, CDK2/9 inhibition correlates with suppressed viral RNA synthesis .

Q. What combination therapy approaches enhance this compound’s antiviral profile?

Pairing this compound with neuroprotective agents (e.g., emricasan) or direct-acting antivirals (e.g., nucleoside analogs) shows synergistic effects. Experimental designs should include:

  • Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • High-content imaging to quantify neuronal survival and viral load reduction .

Q. What considerations are needed when translating this compound findings to in vivo models?

Key factors include:

  • Teratogenicity risk : CDK inhibitors like this compound may disrupt fetal development; use pregnancy-compatible animal models (e.g., timed-pregnant mice) with strict ethical oversight .
  • Dosing schedules : Optimize based on in vitro half-life data to avoid toxicity .

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Standardize assay conditions by:

  • Using identical cell lines (e.g., hNPCs vs. Vero cells) and viral strains .
  • Validating drug purity via HPLC-mass spectrometry , as synthesis methods (e.g., <sup>14</sup>C-labeled this compound) may alter bioavailability .

Properties

CAS No.

492445-28-0

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1

InChI Key

NFSKEXQRNDSSAN-NSHDSACASA-N

SMILES

CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C

Canonical SMILES

CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PHA-690509;  PHA 690509;  PHA690509

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.